molecular formula C8H10N2O3 B8511239 Methyl 2-amino-5-methoxyisonicotinate

Methyl 2-amino-5-methoxyisonicotinate

Cat. No.: B8511239
M. Wt: 182.18 g/mol
InChI Key: CLLMSCPMFLDDGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-5-methoxyisonicotinate is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 2-amino-5-methoxypyridine-4-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-12-6-4-10-7(9)3-5(6)8(11)13-2/h3-4H,1-2H3,(H2,9,10)

InChI Key

CLLMSCPMFLDDGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1C(=O)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tris(dibenzylideneacetone)dipalladium(0) (9.30 mg, 0.0102 mmol), 2-(dicyclohexylphosphino)biphenyl (3.56 mg, 0.0102 mmol), and methyl 2-bromo-5-methoxyisonicotinate (50 mg, 0.203 mmol) obtained in step 2 were suspended in toluene (0.5 mL), and the suspension was stirred at room temperature for 3 hours after adding lithium bis(trimethylsilyl)amide (1 mol/L THF solution) (0.224 mL, 0.224 mmol). The reaction mixture was stirred at room temperature for 10 minutes after adding diethyl ether (10 mL) and 1 mol/L hydrochloric acid (0.1 mL). Then, a 1 mol/L sodium hydroxide aqueous solution (5.0 mL) was added to the mixture, and the mixture was extracted with diethyl ether. The organic layer was washed with water and saturated brine, and dried over anhydrous sodium sulfate. The solvent was then evaporated under reduced pressure. The residue was purified by preparative thin-layer chromatography (chloroform/methanol=9/1) to give methyl 2-amino-5-methoxyisonicotinate (20.0 mg, yield 54%).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0.224 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Four
Quantity
9.3 mg
Type
catalyst
Reaction Step Five
Quantity
3.56 mg
Type
catalyst
Reaction Step Six
Quantity
0.1 mL
Type
reactant
Reaction Step Seven
Quantity
10 mL
Type
solvent
Reaction Step Seven

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